molecular formula C17H12N4O2S B5698960 N-(2,1,3-benzothiadiazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-(2,1,3-benzothiadiazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B5698960
M. Wt: 336.4 g/mol
InChI Key: TYSAGRJFWOOULB-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a benzothiadiazole moiety, which is known for its electron-accepting properties, and an oxazole ring, which contributes to its stability and reactivity. The combination of these functional groups makes it a valuable candidate for applications in optoelectronics, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiadiazole intermediate, which can be synthesized from 2-aminobenzenethiol through a cyclization reaction with nitrous acid. The oxazole ring is then introduced via a cyclization reaction involving an appropriate precursor, such as a β-ketoamide. The final step involves coupling the benzothiadiazole and oxazole intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the oxazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiadiazole moiety, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and reduced oxazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety acts as an electron acceptor, facilitating electron transfer processes. This property is particularly useful in optoelectronic applications, where the compound can be used to enhance the efficiency of devices like organic photovoltaics and LEDs. In biological systems, the compound may interact with proteins or nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring precise control over electron transfer and molecular interactions .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c1-10-14(15(19-23-10)11-6-3-2-4-7-11)17(22)18-12-8-5-9-13-16(12)21-24-20-13/h2-9H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSAGRJFWOOULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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